
2-C-(2,3,4,6-Tetra-O-acetil-b-D-glucopiranosil) etino
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, which include multiple acetoxy groups and an ethynyl group attached to an oxane ring. Its molecular formula is C16H20O10.
Aplicaciones Científicas De Investigación
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Safety and Hazards
Direcciones Futuras
The compound can be used as a chemical intermediate for organic synthesis and experimental research . It is commonly used as a raw material in the organic chemical industry, can be used to make fragrances, and is also an intermediate in the synthesis of various drugs in the pharmaceutical industry .
Mecanismo De Acción
Target of Action
It is known that this compound is a chiral derivatization reagent , which suggests that it may interact with a variety of biomolecules, particularly enantiomeric amino acids .
Mode of Action
As a chiral derivatization reagent, this compound likely interacts with its targets (e.g., amino acids) by forming diastereomers . These diastereomers can then be separated and analyzed using techniques such as high-performance liquid chromatography (HPLC) .
Biochemical Pathways
Given its role as a chiral derivatization reagent, it may be involved in the analysis of biochemical pathways related to the metabolism of amino acids .
Result of Action
The primary result of the action of this compound is the formation of diastereomers with enantiomeric amino acids . These diastereomers can then be separated and analyzed, allowing for the determination of the enantiomeric composition of a sample .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to light and moisture, and it is recommended to be stored under inert gas at room temperature . These conditions help to maintain the stability and efficacy of the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne typically involves the acetylation of a precursor molecule. One common method involves the reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose with ethynylmagnesium bromide to form the ethynyl derivative, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Compounds with different functional groups replacing the acetoxy groups.
Comparación Con Compuestos Similares
Similar Compounds
[(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate: Similar structure but with an acetamido group instead of an ethynyl group.
[(2R,3R,4R,5S,6S)-3,4,5-tris(acetyloxy)-6-(4-chloro-3-{[5-(3-formylphenyl)thiophen-2-yl]methyl}phenyl)oxan-2-yl]methyl acetate: Contains additional aromatic and thiophene groups.
Uniqueness
2-C-(2,3,4,6-Tetra-O-acetyl-b-D-glucopyranosyl) ethyne is unique due to its ethynyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-6-12-14(22-9(3)18)16(24-11(5)20)15(23-10(4)19)13(25-12)7-21-8(2)17/h1,12-16H,7H2,2-5H3/t12-,13+,14-,15+,16+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVBGJDVNNVPRE-ZVDSWSACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C#C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
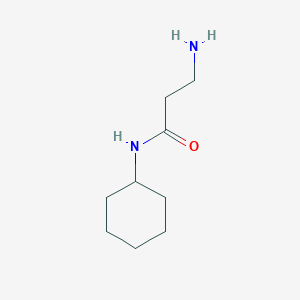

![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)

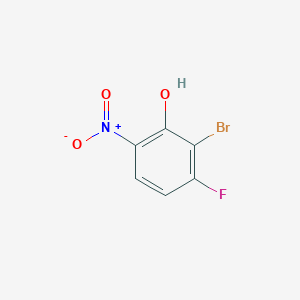
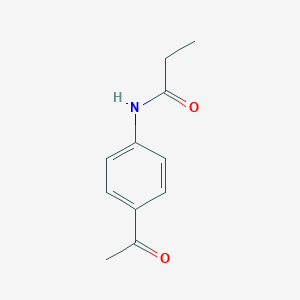

![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)
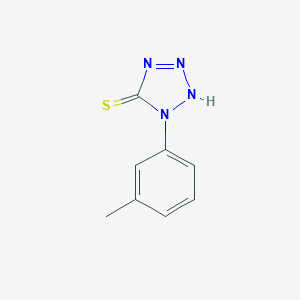

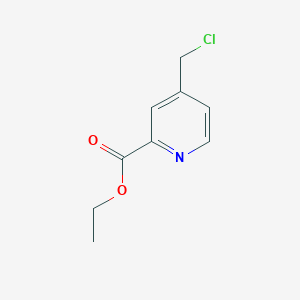
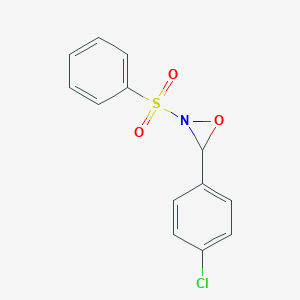
![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)

